Fluorosalan

Catalog No.
S569725
CAS No.
4776-06-1
M.F
C14H8Br2F3NO2
M. Wt
439.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorosalan

CAS Number

4776-06-1

Product Name

Fluorosalan

IUPAC Name

3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C14H8Br2F3NO2

Molecular Weight

439.02 g/mol

InChI

InChI=1S/C14H8Br2F3NO2/c15-8-5-10(12(21)11(16)6-8)13(22)20-9-3-1-2-7(4-9)14(17,18)19/h1-6,21H,(H,20,22)

InChI Key

VYKKDKFTDMVOBU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F

Synonyms

3,5-Dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]-benzamide; 3,5-Dibromo-α,α,α-trifluoro-m-salicylotoluidide; 3,5-Dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide; 3,5-Dibromo-3’-(trifluoromethyl)salicylanilide; 3,5-Dibromo-α,α,α-trifluoro-

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F

The exact mass of the compound Fluorosalan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166520. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Salicylanilides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.

Fluorosalan (CAS 4776-06-1), systematically known as 3,5-dibromo-3'-trifluoromethylsalicylanilide, is a halogenated salicylanilide historically utilized for its antimicrobial properties but currently procured primarily as a potent, small-molecule inhibitor of the NF-κB signaling pathway [1]. Structurally distinguished by a meta-trifluoromethyl (-CF3) group on the anilide ring, it exhibits distinct lipophilicity, stereoelectronic properties, and target binding affinities compared to traditional polyhalogenated salicylanilides. Its primary procurement relevance today lies in its validated role as an inhibitor of IκBα phosphorylation, making it a critical reference standard and precursor in anti-inflammatory and anticancer drug discovery workflows[1].

Substituting Fluorosalan with closely related brominated analogs, such as Tribromsalan or Dibromsalan, fundamentally alters the compound's pharmacological profile and assay performance [1]. The replacement of a bromine atom with a trifluoromethyl group significantly changes the electron distribution and partition coefficient of the molecule, directly impacting its binding affinity to kinase targets like IKK/IκBα. In quantitative high-throughput screening (qHTS) environments, using a generic salicylanilide substitute results in a measurable drop in inhibitory potency and alters cell permeability, leading to compromised reproducibility and inaccurate baseline establishment in NF-κB pathway studies [1].

Superior NF-κB Pathway Inhibition Potency vs. Tribromsalan

In a quantitative high-throughput screening (qHTS) assay measuring the inhibition of IκBα phosphorylation, Fluorosalan demonstrated an IC50 of 2.8 μM. When compared head-to-head with its closest structural analog, Tribromsalan, which yielded an IC50 of 7.9 μM, Fluorosalan exhibited a 2.8-fold higher inhibitory potency [1]. This significant difference underscores the functional impact of the trifluoromethyl substitution on the anilide ring.

Evidence DimensionInhibition of IκBα phosphorylation (IC50)
Target Compound Data2.8 μM
Comparator Or BaselineTribromsalan (7.9 μM)
Quantified Difference2.8-fold higher potency for Fluorosalan
ConditionsNF-κB mediated β-lactamase reporter gene / GFP-IκBα phosphorylation TR-FRET assay

Procuring Fluorosalan over Tribromsalan ensures significantly higher sensitivity and target engagement when establishing baselines for NF-κB pathway inhibition assays.

Secondary Assay Validation and False-Positive Exclusion

In secondary validation workflows designed to filter out cytotoxicity-driven false positives from primary HTS hits, Fluorosalan successfully reduced TNF-α induced IκBα phosphorylation at a 10 μM concentration in Western blot analysis[1]. In contrast, other prominent primary screening hits, such as bortezomib and digitoxin, failed to show any inhibition in the secondary validation, indicating their primary activity was likely an assay artifact or due to generalized cytotoxicity[1].

Evidence DimensionSecondary validation of IκBα phosphorylation inhibition
Target Compound DataConfirmed active at 10 μM (reduced phosphorylation)
Comparator Or BaselineBortezomib and Digitoxin (failed to inhibit at 10 μM)
Quantified DifferenceMechanistic validation vs. complete loss of target-specific activity
ConditionsTNF-α induced IκBα phosphorylation Western blot analysis

Selecting Fluorosalan provides a mechanistically validated reference standard, preventing the procurement of compounds that yield misleading false positives in complex cell-based assays.

Structural Precursor Suitability and Lipophilicity Profiling

Fluorosalan's structure features a trifluoromethyl (-CF3) group, yielding an estimated Log P of 5.20, which distinctively alters its lipophilic and stereoelectronic profile compared to fully brominated analogs like Tribromsalan [1]. The incorporation of the -CF3 group is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate membrane permeability without the liabilities associated with heavy polyhalogenation [1].

Evidence DimensionStructural composition and lipophilicity (Log P)
Target Compound DataContains meta-CF3 group (Est. Log P ~ 5.20)
Comparator Or BaselineTribromsalan (Contains para-Br group)
Quantified DifferenceShift from pure halogenation to a trifluoromethyl-driven stereoelectronic profile
ConditionsPhysicochemical property profiling for drug design

For synthesis workflows, Fluorosalan serves as a superior precursor or scaffold when the objective is to leverage fluorine chemistry for improved pharmacokinetic properties.

Reference Standard in NF-κB Pathway Screening

Due to its validated IC50 of 2.8 μM for inhibiting IκBα phosphorylation, Fluorosalan is the optimal choice as a positive control or reference standard in high-throughput screening assays targeting the NF-κB signaling cascade[1]. It provides a more potent and reliable baseline than its analog Tribromsalan.

Precursor for Fluorinated Salicylanilide Derivatives

In medicinal chemistry and drug repurposing programs, Fluorosalan's unique trifluoromethyl-substituted anilide ring makes it an ideal starting material or scaffold [2]. It allows researchers to bypass the metabolic liabilities of purely brominated analogs while exploring the enhanced membrane permeability associated with -CF3 groups.

Orthogonal Validation in Anti-Inflammatory Drug Discovery

Because Fluorosalan has been rigorously validated in secondary Western blot assays to reduce TNF-α induced IκBα phosphorylation without immediate cytotoxicity [1], it is highly recommended for use in orthogonal validation workflows to distinguish true mechanistic inhibitors from assay artifacts.

XLogP3

5.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

438.88534 g/mol

Monoisotopic Mass

436.88739 g/mol

Heavy Atom Count

22

UNII

80OFG3WPYD

Other CAS

4776-06-1

Wikipedia

Fluorosalan

Use Classification

Cosmetics -> Antimicrobial

General Manufacturing Information

Benzamide, 3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]-: INACTIVE

Dates

Last modified: 04-14-2024

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